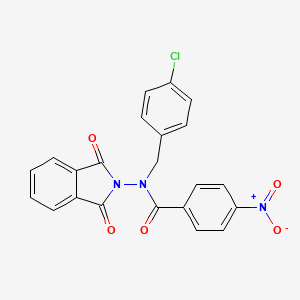
N-(4-chlorobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide, also known as Compound X, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been extensively investigated.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide X is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This compound X has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has been shown to inhibit the growth and survival of cancer cells. This compound X has also been shown to have anti-inflammatory properties, and has been tested in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide X in lab experiments is its potency. It has been shown to be effective at low concentrations, which makes it a useful tool for studying various biological processes. However, one limitation of using this compound X is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide X. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy in animal models of cancer, and to identify any potential side effects or toxicity. Another area of interest is its potential use as an antiviral agent. Studies are needed to determine its efficacy against a wider range of viruses, and to identify any potential mechanisms of resistance. Finally, further studies are needed to elucidate the mechanism of action of this compound X, and to identify any potential targets for future drug development.
Métodos De Síntesis
N-(4-chlorobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide X can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-chlorobenzylamine with 4-nitrobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with phthalic anhydride to form this compound X.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide X has been studied for its potential applications in scientific research. It has been shown to have anticancer properties, and has been tested in various cancer cell lines. This compound X has also been studied for its potential use as an antiviral agent, and has shown promising results in inhibiting the replication of certain viruses.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O5/c23-16-9-5-14(6-10-16)13-24(20(27)15-7-11-17(12-8-15)26(30)31)25-21(28)18-3-1-2-4-19(18)22(25)29/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGFYTSOVKFDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N(CC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5157438.png)

![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5157449.png)
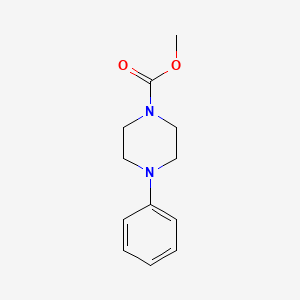
![ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B5157472.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5157478.png)
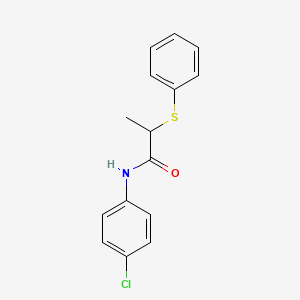
![N-(2,3-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5157485.png)

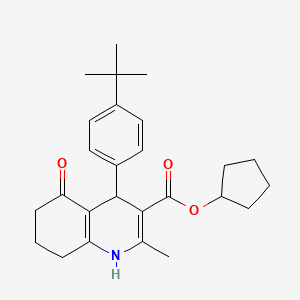

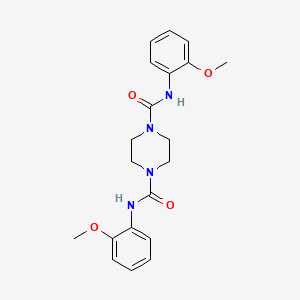
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5157516.png)
![ethyl (5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5157524.png)